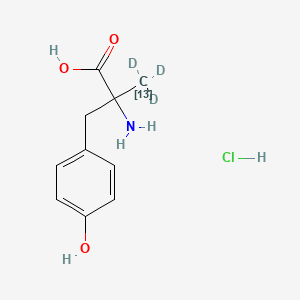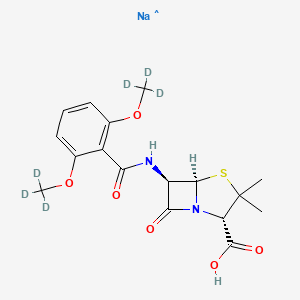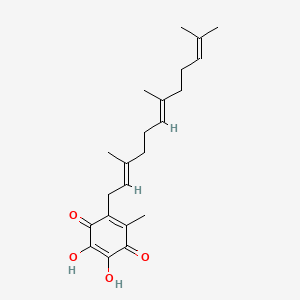
Mao-B-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mao-B-IN-12 is a compound that functions as an inhibitor of monoamine oxidase type B (MAO-B). Monoamine oxidase type B is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters, including dopamine. Inhibition of monoamine oxidase type B is a therapeutic strategy for treating neurodegenerative diseases such as Parkinson’s disease, where dopamine levels are significantly reduced .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mao-B-IN-12 typically involves multi-step organic synthesisSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Mao-B-IN-12 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on this compound.
Substitution: Substitution reactions are used to introduce different substituents on the core scaffold of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against monoamine oxidase type B .
Scientific Research Applications
Mao-B-IN-12 has several scientific research applications, including:
Mechanism of Action
Mao-B-IN-12 exerts its effects by inhibiting the activity of monoamine oxidase type B. This enzyme is responsible for the oxidative deamination of dopamine and other monoamine neurotransmitters. By inhibiting monoamine oxidase type B, this compound increases the levels of dopamine in the brain, which can help alleviate the symptoms of neurodegenerative diseases such as Parkinson’s disease . The molecular targets of this compound include the active site of monoamine oxidase type B, where it binds and prevents the enzyme from catalyzing the oxidation of dopamine .
Comparison with Similar Compounds
Selegiline: An irreversible inhibitor of monoamine oxidase type B used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible inhibitor of monoamine oxidase type B with neuroprotective properties.
Safinamide: A reversible inhibitor of monoamine oxidase type B with additional properties as a sodium channel blocker.
Uniqueness of Mao-B-IN-12: this compound is unique in its structure and binding affinity for monoamine oxidase type B. It has been designed to have high selectivity and potency, with minimal side effects compared to other inhibitors. Its unique scaffold and functional groups contribute to its effectiveness as a monoamine oxidase type B inhibitor .
Properties
Molecular Formula |
C22H30O4 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2,3-dihydroxy-5-methyl-6-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H30O4/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-18-17(5)19(23)21(25)22(26)20(18)24/h8,10,12,25-26H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+ |
InChI Key |
LDICHMLJMDMIKD-NCZFFCEISA-N |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)


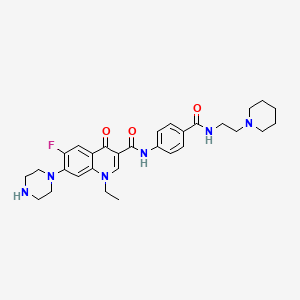
![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
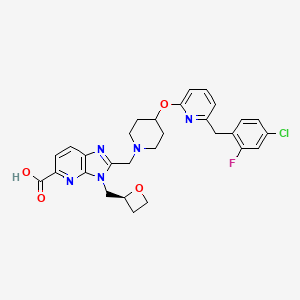

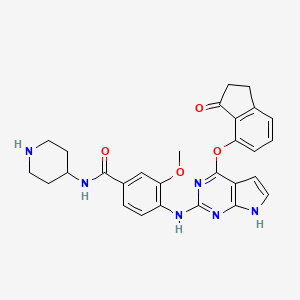
![N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409686.png)
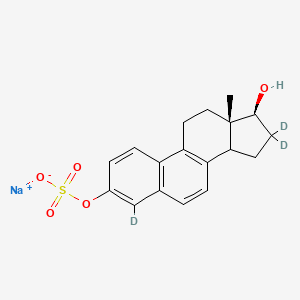
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12409705.png)
